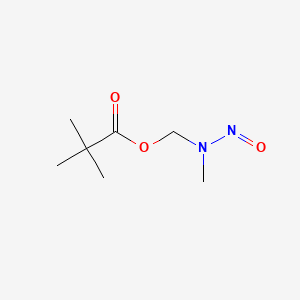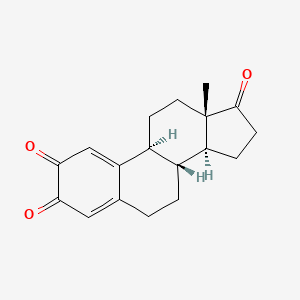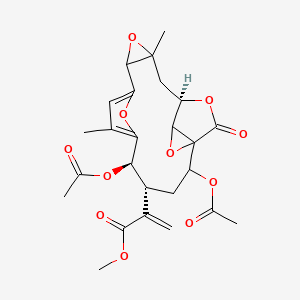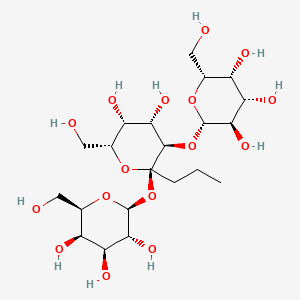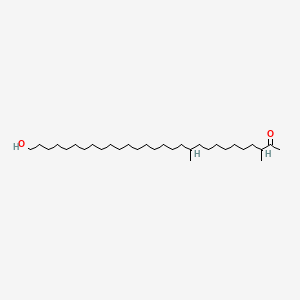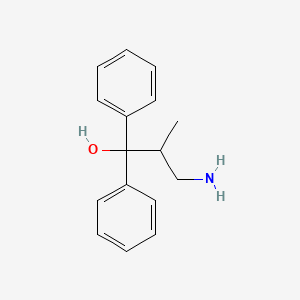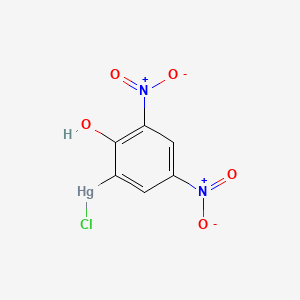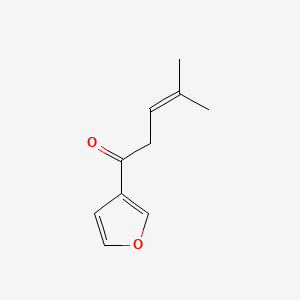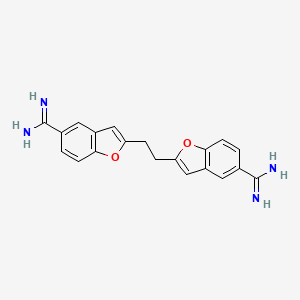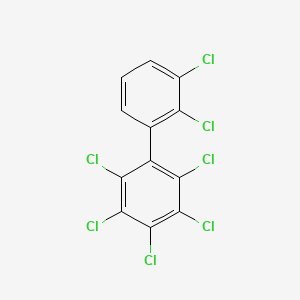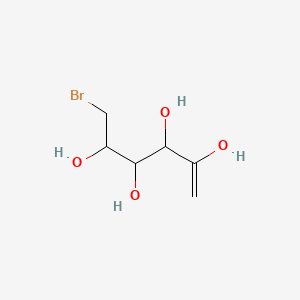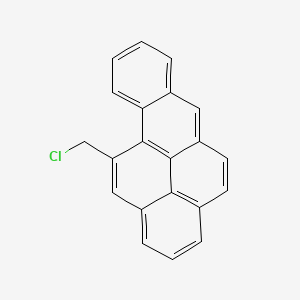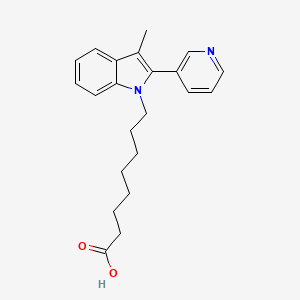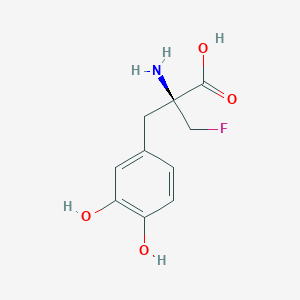![molecular formula C11H8N2 B1219891 5H-Pyrido[4,3-b]indole CAS No. 244-69-9](/img/structure/B1219891.png)
5H-Pyrido[4,3-b]indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5H-Pyrido[4,3-b]indole has been explored through various methods. Somei, Yamada, and Yamamura (1998) developed a simple synthetic method for γ-carboline derivatives, demonstrating the versatility of 1-hydroxyindole chemistry in preparing these compounds (Somei, Yamada, & Yamamura, 1998). Campos et al. (2010) achieved the synthesis from 3-formylindole, highlighting the challenges in optimizing yield and efficiency in the final cyclization steps (Campos et al., 2010).
Molecular Structure Analysis
The molecular structure of 5H-Pyrido[4,3-b]indole is characterized by the fusion of a pyridine ring with an indole, forming a tricyclic system. This structure presents a significant challenge in organic synthesis, requiring innovative methods for constructing multiple ring systems efficiently. Varelas et al. (2015) described a concise synthesis approach through Rh(I)-catalyzed cyclization, illustrating the complexity of achieving such structures (Varelas et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5H-Pyrido[4,3-b]indole often focus on functionalizing the molecule or exploring its reactivity under various conditions. Kumar et al. (2012) discussed Pd-catalyzed amidation and cyclizations as a route to introduce new functionalities into the γ-carboline framework (Kumar, Rao, & Nagarajan, 2012).
Physical Properties Analysis
The physical properties of 5H-Pyrido[4,3-b]indole derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their potential applications. These properties are typically influenced by the specific substituents on the γ-carboline core and are essential for designing compounds with desired characteristics.
Chemical Properties Analysis
The chemical properties of 5H-Pyrido[4,3-b]indole, including reactivity, stability, and tautomerism, have been explored to understand how the compound interacts with other molecules. Studies on keto-enol tautomerism and fluorescence highlight the compound's versatile chemistry and potential in various applications (Kumar, Rao, & Nagarajan, 2012).
Wissenschaftliche Forschungsanwendungen
1. Tubulin Polymerization Inhibitors in Cancer Research
- Application Summary : 5H-Pyrido[4,3-b]indole derivatives have been designed, synthesized, and evaluated for their potential as tubulin polymerization inhibitors . These compounds have shown promising antitumor activity.
- Methods of Application : A series of new 9-aryl-5H-Pyrido[4,3-b]indole derivatives were synthesized and tested for their anti-proliferative activity in vitro against three different cancer cells (SGC-7901, HeLa, and MCF-7) .
- Results : Among the designed compounds, compound 7k displayed the strongest anti-proliferative activity against HeLa cells with IC50 values of 8.7 ± 1.3 μM . It could inhibit the polymerization of tubulin and disrupt the microtubule network of cells .
2. Anti-Cancer Agents
- Application Summary : 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been designed and synthesized, showing high anti-tumor activity .
- Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The compounds 4a – 4d bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
3. Organic Light Emitting Diodes (OLED) and Dye-Sensitized Solar Cells (DSSC) Materials
- Application Summary : 5H-Pyrido[4,3-b]indole can be used in the construction of materials for optoelectronic devices such as OLEDs and DSSCs .
- Methods of Application : The specific methods of application in OLEDs and DSSCs are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
4. Fluorescent Sensor for Brønsted and Lewis Acids
- Application Summary : A dye based on the julolidine-structured pyrido[3,4-b]indole, which is similar to 5H-Pyrido[4,3-b]indole, has been designed and developed as a small donor-acceptor (D-A) fluorescent dye . This dye has the ability to act as a calorimetric and fluorescent sensor for Brønsted and Lewis acids .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
5. Carcinogenic γ-Carbolines
- Application Summary : The carcinogenic γ-carbolines 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole were synthesized .
- Methods of Application : The key method involved the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines .
- Results : The results or outcomes of this application are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFHRSPDKWERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179147 | |
| Record name | gamma-Carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrido[4,3-b]indole | |
CAS RN |
244-69-9 | |
| Record name | gamma-Carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido[4,3-b]indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | gamma-Carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-CARBOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89407EP2HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



